molecular formula C7H3BrClNS B1287904 2-Bromo-4-chlorothieno[3,2-c]pyridine CAS No. 28948-61-0

2-Bromo-4-chlorothieno[3,2-c]pyridine

Cat. No.: B1287904
CAS No.: 28948-61-0
M. Wt: 248.53 g/mol
InChI Key: QPGCPWZFCLBFCG-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorothieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C₇H₃BrClNS and a molecular weight of 248.53 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

It is often used as a building block in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.

Mode of Action

As a building block in organic synthesis , its mode of action likely involves the formation of covalent bonds with other molecules, altering their structure and function.

Biochemical Pathways

Given its role in organic synthesis , it may be involved in a wide range of biochemical reactions.

Result of Action

As a building block in organic synthesis , its effects would depend on the specific molecules it is used to construct.

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 2-Bromo-4-chlorothieno[3,2-c]pyridine include temperature, pH, and the presence of other chemicals . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chlorothieno[3,2-c]pyridine typically involves the use of 5-bromo-2-thiophenecarbaldehyde as a starting material . The process includes several steps such as bromination and chlorination under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as n-butyllithium (n-BuLi) and carbon tetrabromide (CBr₄) at low temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalable synthesis of similar compounds involves standard laboratory equipment and techniques. The process is designed to be robust and practical, allowing for the production of the compound in significant quantities without the need for chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chlorothieno[3,2-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include cyclic amines, potassium carbonate (K₂CO₃), and boronic acids. The reactions are typically carried out in solvents like 1,4-dioxane or acetone at elevated temperatures (e.g., 90°C) with the liberation of hydrochloric acid being quenched by potassium carbonate .

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

2-Bromo-4-chlorothieno[3,2-c]pyridine can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and the types of products it can form.

Properties

IUPAC Name

2-bromo-4-chlorothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGCPWZFCLBFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1SC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590481
Record name 2-Bromo-4-chlorothieno[3,2-c]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28948-61-0
Record name 2-Bromo-4-chlorothieno[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28948-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chlorothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-chlorothieno[3,2-c]pyridine
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Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (4.08 g, 26.6 mmol) was added dropwise to 2-bromothieno[3,2-c]pyridin-4 (5H)-one (2.04 g, 8.87 mmol) at 0° C. The mixture was heated at 135° C. for 2.5 h, then carefully poured over ice water. The precipitated was collected by filtration and dried to yield 1.78 g (80.7%) of title product. 1H NMR (270 MHz, CH3OH-d4) δ ppm 7.67 (d, 1H) 7.88 (dddd, J=6.33 Hz, 2H) 8.19 (d, J=5.54 Hz, 1H); MS 248.0 (M−H)+; Purity (HPLC) 100
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80.7%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the fluorescence behavior of thieno[3,2-c]pyridine derivatives like the one mentioned in the paper?

A1: Thieno[3,2-c]pyridine derivatives, including those with a bromine and chlorine substituent, are interesting for their potential applications in materials science. Understanding how donor-acceptor substituents influence their fluorescence behavior is crucial for designing new materials with tailored optical properties. [] This knowledge can be applied in developing fluorescent probes, sensors, and organic light-emitting diodes (OLEDs).

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